5-Chloro-3-methylpentanoyl chloride
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Overview
Description
5-Chloro-3-methylpentanoyl chloride is an organic compound belonging to the class of acyl chlorides. It is characterized by the presence of a chloro group and a methyl group attached to a pentanoyl chloride backbone. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-3-methylpentanoyl chloride typically involves the chlorination of 3-methylpentanoic acid. This can be achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under anhydrous conditions. The reaction proceeds via the formation of an intermediate acyl chloride, which is then chlorinated to yield the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more efficient chlorinating agents such as triphosgene (bis(trichloromethyl) carbonate) to ensure higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-3-methylpentanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 5-chloro-3-methylpentanoic acid.
Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Hydrolysis: Conducted under acidic or basic conditions to facilitate the breakdown of the acyl chloride.
Reduction: Performed under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Major Products Formed:
Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.
5-Chloro-3-methylpentanoic Acid: Formed through hydrolysis.
5-Chloro-3-methylpentanol: Formed through reduction.
Scientific Research Applications
5-Chloro-3-methylpentanoyl chloride finds applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-3-methylpentanoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparison with Similar Compounds
3-Methylpentanoyl Chloride: Lacks the chloro substituent, making it less reactive in certain nucleophilic substitution reactions.
5-Chloropentanoyl Chloride: Lacks the methyl group, which can influence the steric and electronic properties of the compound.
2-Methylbutyryl Chloride: Has a different carbon chain length, affecting its reactivity and applications.
Uniqueness: 5-Chloro-3-methylpentanoyl chloride is unique due to the presence of both chloro and methyl substituents, which enhance its reactivity and make it a versatile intermediate in organic synthesis.
Properties
CAS No. |
59068-26-7 |
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Molecular Formula |
C6H10Cl2O |
Molecular Weight |
169.05 g/mol |
IUPAC Name |
5-chloro-3-methylpentanoyl chloride |
InChI |
InChI=1S/C6H10Cl2O/c1-5(2-3-7)4-6(8)9/h5H,2-4H2,1H3 |
InChI Key |
KBOGMBQWZCIHNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCl)CC(=O)Cl |
Origin of Product |
United States |
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